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Compound of Interest

Compound Name: Olisutrigine bromide

Cat. No.: B15588556

An in-depth analysis of Molibresib's clinical trial data in comparison to other BET inhibitors,
offering researchers and drug development professionals a comprehensive guide to its
performance, experimental protocols, and mechanism of action.

Molibresib (GSK525762) is an orally bioavailable small-molecule inhibitor of the Bromodomain
and Extra-Terminal (BET) family of proteins, specifically targeting BRD2, BRD3, BRD4, and
BRDT.[1] By competitively binding to the acetylated lysine recognition motifs on the
bromodomains of BET proteins, Molibresib disrupts chromatin remodeling and the expression
of key oncogenes, most notably c-MYC, leading to cell cycle arrest and inhibition of tumor
growth.[1][2] This mechanism has positioned Molibresib and other BET inhibitors as promising
therapeutic agents in oncology, with clinical trials investigating their efficacy in a range of solid
tumors and hematologic malignancies.

This comparative review synthesizes the available clinical trial data for Molibresib and provides
a comparative analysis with other notable BET inhibitors, including Pelabresib (CPI-0610),
Mivebresib (ABBV-075), and ZEN-3694.

Mechanism of Action: BET Inhibition

BET proteins are epigenetic "readers" that play a crucial role in regulating gene transcription.
They recognize and bind to acetylated lysine residues on histone tails, recruiting transcriptional
machinery to specific gene promoters and enhancers. In many cancers, the c-MYC oncogene
is highly dependent on BET protein function for its expression. By inhibiting BET proteins,
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drugs like Molibresib effectively downregulate c-MYC transcription, leading to anti-proliferative
effects.[3]
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Experimental Workflow: A Typical Phase I/ll Clinical
Trial

The clinical development of Molibresib and its counterparts typically follows a phased
approach, beginning with dose-escalation studies to determine safety and the recommended
Phase Il dose (RP2D), followed by expansion cohorts to assess preliminary efficacy in specific

patient populations.
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General Clinical Trial Workflow
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Clinical Trial Data: Molibresib in Solid Tumors

Molibresib has been evaluated in a Phase I/1l, open-label, dose-escalation study
(NCT01587703) in patients with NUT midline carcinoma (NMC) and other advanced solid
tumors.[4]

Experimental Protocol (NCT01587703)

o Study Design: A two-part, Phase I/1l, open-label, multicenter, dose-escalation study. Part 1
aimed to determine the safety, tolerability, and RP2D of once-daily oral Molibresib. Part 2
was designed to explore the activity of Molibresib at the RP2D in various solid tumor cohorts.

[4]

» Patient Population: Patients aged 16 years or older with previously treated or treatment-
naive NMC, or other specified solid tumors including small cell lung cancer, colorectal
cancer, triple-negative breast cancer, estrogen receptor-positive breast cancer, castration-
resistant prostate cancer (CRPC), and MYCN-amplified solid tumors.[4]

e Dose Escalation: A 3+3 dose-escalation design was employed, with doses ranging from 2
mg to 100 mg once daily.[5]

e Primary Endpoints: In Part 1, the primary endpoint was the incidence of dose-limiting
toxicities (DLTs). In Part 2, the primary endpoint was the overall response rate (ORR).[6]

e Secondary Endpoints: Pharmacokinetics, pharmacodynamics, and other measures of
antitumor activity such as progression-free survival (PFS) and overall survival (OS).[6]

Table 1: Efficacy of Molibresib in Solid Tumors (NCT01587703)
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Stable

L Number of . PFS oS
Indication . ORR Disease . )
Patients (median) (median)
(SD)
4/19 (21%)
o (confirmed
NUT Midline
) 19 and 8/19 (42%) 6.7 months Not Reported
Carcinoma _
unconfirmed
PR)
Castration-
Resistant -~ 1 confirmed -~ -~ -~
Not specified Not specified Not specified Not specified
Prostate PR
Cancer

Table 2: Common Treatment-Related Adverse Events (TRAES) with Molibresib in Solid Tumors
(NCT01587703)

Adverse Event Any Grade Grade 3/4

Thrombocytopenia 64% Not specified
Nausea 43% Not specified
Decreased Appetite 37% Not specified

Clinical Trial Data: Molibresib in Hematologic
Malignhancies

A Phase I/1l, open-label study (NCT01943851) investigated Molibresib in patients with
relapsed/refractory hematologic malignancies.[7]

Experimental Protocol (NCT01943851)

» Study Design: A two-part, Phase I/ll, open-label study. Part 1 was a dose-escalation phase to
determine the RP2D in patients with acute myeloid leukemia (AML), non-Hodgkin lymphoma
(NHL), or multiple myeloma (MM). Part 2 was a dose-expansion phase to evaluate safety
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and efficacy at the RP2D in patients with myelodysplastic syndrome (MDS) and cutaneous T-
cell lymphoma (CTCL).[7][8]

» Patient Population: Adult patients (=18 years) with a diagnosis of relapsed or refractory AML,
NHL, MM, MDS, or CTCL.[7]

o Dose Escalation: A 3+3 dose-escalation design was used with doses ranging from 5 mg to
120 mg once daily.[9]

o Primary Endpoints: The primary endpoint for Part 1 was safety. For Part 2, the primary
endpoint was the objective response rate (ORR).[8]

Table 3: Efficacy of Molibresib in Hematologic Malignancies (NCT01943851)

. Overall
L Number of Complete Partial
Indication . Response
Patients Response (CR) Response (PR)
Rate (ORR)
Part 1 87 3(2AML, 1 NHL) 6 (4AML, 2NHL) 10%
Part 2 24 3 (MDS) 1 (MDS) 25%
Total 111 6 7 13%

Table 4: Common Grade 3+ Treatment-Related Adverse Events with Molibresib in Hematologic
Malignancies (NCT01943851)

Adverse Event Percentage of Patients
Thrombocytopenia 37%
Anemia 15%
Febrile Neutropenia 15%

Comparative Analysis with Other BET Inhibitors

Pelabresib (CPI-0610)
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Pelabresib has shown promising results in hematologic malignancies, particularly in
myelofibrosis. The Phase Ill MANIFEST-2 trial (NCT04603495) evaluated Pelabresib in
combination with ruxolitinib in JAK inhibitor-naive myelofibrosis patients.[10]

o Efficacy: At 24 weeks, 65.9% of patients in the combination arm achieved a spleen volume
reduction of 235% (SVR35), compared to 35.2% in the placebo plus ruxolitinib arm.[11] A
>50% reduction in total symptom score (TSS50) was achieved in 52.3% of patients in the
combination arm versus 46.3% in the control arm.[11]

o Safety: The most common Grade 3 or 4 toxicities were thrombocytopenia (12%) and anemia
(35%).[12]

Mivebresib (ABBV-075)

Mivebresib has been investigated in a Phase | study (NCT02391480) in patients with
relapsed/refractory solid tumors and acute myeloid leukemia.[13]

» Efficacy (Solid Tumors): Of 61 evaluable patients, 43% had stable disease. The median
progression-free survival was 1.8 months.[14]

o Safety (Solid Tumors): The most common treatment-related adverse events were dysgeusia
(49%), thrombocytopenia (48%), and fatigue (26%). The most frequent Grade 3/4 TRAEs
were thrombocytopenia (35%) and anemia (6%).[14]

» Efficacy (AML): In 26 evaluable patients, the median best bone marrow blast change was
-20%.[13]

o Safety (AML): The most common Grade >3 adverse events were febrile neutropenia (37%),
anemia (34%), and thrombocytopenia (32%).[13]

ZEN-3694

ZEN-3694 has been studied in combination with other agents in various cancers. A Phase Ib/Il
study (NCT03901469) evaluated ZEN-3694 with talazoparib in metastatic triple-negative breast
cancer (nTNBC) patients without gBRCA1/2 mutations.[1]

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.pharmacytimes.com/view/pelabresib-and-ruxolitinib-achieve-primary-end-point-in-phase-3-manifest-2-trial
https://www.esmo.org/oncology-news/pelabresib-plus-ruxolitinib-improves-signs-of-underlying-myelofibrosis-pathobiology-and-provides-clinical-benefit-over-jak-inhibitor-monotherapy
https://www.esmo.org/oncology-news/pelabresib-plus-ruxolitinib-improves-signs-of-underlying-myelofibrosis-pathobiology-and-provides-clinical-benefit-over-jak-inhibitor-monotherapy
https://pubmed.ncbi.nlm.nih.gov/36881782/
https://ascopubs.org/doi/10.1200/JCO.2019.37.15_suppl.7030
https://pubmed.ncbi.nlm.nih.gov/31420359/
https://pubmed.ncbi.nlm.nih.gov/31420359/
https://ascopubs.org/doi/10.1200/JCO.2019.37.15_suppl.7030
https://ascopubs.org/doi/10.1200/JCO.2019.37.15_suppl.7030
https://ascopubs.org/doi/10.1200/JCO.2022.40.16_suppl.1023
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15588556?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

» Efficacy: The clinical benefit rate (CBR) was 30%, and the objective response rate (ORR)
was 22%.[1]

o Safety: The most common adverse event was thrombocytopenia (55% any grade, 34%
Grade 3/4).[1]

Another Phase Ib/lla study investigated ZEN-3694 with enzalutamide in metastatic castration-
resistant prostate cancer (IMCRPC).[15]

» Efficacy: The median radiographic progression-free survival (rPFS) was 9.0 months.[15]

o Safety: Grade >3 toxicities occurred in 18.7% of patients, with Grade 3 thrombocytopenia in
4%.[15]

Table 5: Comparative Overview of BET Inhibitors

L. Key Efficacy Common Grade 3/4
Drug Key Indication(s) .
Endpoint Adverse Events
NUT Midline )
) Thrombocytopenia,
) ) Carcinoma, ) ]

Molibresib ) ORR: 13-25% Anemia, Febrile

Hematologic

) i Neutropenia
Malignancies

) ) ) SVR35: 65.9% (in Thrombocytopenia,
Pelabresib Myelofibrosis o ]
combination) Anemia
SD: 43% (Solid Thrombocytopenia,
Mivebresib Solid Tumors, AML Tumors), Median blast  Anemia, Febrile

change: -20% (AML) Neutropenia

CBR: 30% (mTNBC),
ZEN-3694 MTNBC, mCRPC Median rPFS: 9.0 Thrombocytopenia
months (MCRPC)

Conclusion

Molibresib has demonstrated modest single-agent activity in both solid tumors, particularly NUT
midline carcinoma, and hematologic malignancies. The primary dose-limiting toxicity across
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most BET inhibitors, including Molibresib, is thrombocytopenia. Comparative data suggests that
while single-agent efficacy may be limited, combination strategies, as seen with Pelabresib in
myelofibrosis, may hold greater promise. The varying efficacy and safety profiles across
different BET inhibitors and tumor types underscore the importance of patient selection and the
potential for biomarker-driven therapeutic approaches. Further research into combination
therapies and predictive biomarkers will be crucial to fully realize the therapeutic potential of
this class of epigenetic modulators.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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